molecular formula C9H7ClO2 B1306211 2,3-Dihydro-1-benzofuran-2-carbonyl chloride CAS No. 27347-32-6

2,3-Dihydro-1-benzofuran-2-carbonyl chloride

Cat. No. B1306211
CAS RN: 27347-32-6
M. Wt: 182.6 g/mol
InChI Key: QZVPHVMVWZKULP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1-benzofuran-2-carbonyl chloride is a chemical compound with the molecular formula C9H7ClO2 and a molecular weight of 182.603 g/mol . It is also known by other names such as 2,3-dihydrobenzofuran-2-carbonyl chloride, 2-benzofurancarbonylchloride, 2,3-dihydrobenzo b furan-2-carbonyl chloride, and 2,3-dihydro-benzofuran-2-carbonyl chloride .


Molecular Structure Analysis

The IUPAC name for this compound is 2,3-dihydro-1-benzofuran-2-carbonyl chloride . The SMILES representation is C1C (OC2=CC=CC=C21)C (=O)Cl . The InChI Key is QZVPHVMVWZKULP-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 2,3-Dihydro-1-benzofuran-2-carbonyl chloride are not available, it’s known that benzofurans can undergo various chemical reactions. For instance, AgNTf 2 as an additive can favor benzofurans via a tandem C-H activation/decarbonylation/annulation process .


Physical And Chemical Properties Analysis

2,3-Dihydro-1-benzofuran-2-carbonyl chloride is a colourless oil . The compound is stored at room temperature .

Scientific Research Applications

Synthesis of Natural Products Containing Benzofuran Rings

  • Field : Organic Chemistry
  • Application : This compound is used in the total synthesis of natural products containing benzofuran rings . These natural products have various biological activities, thus their total syntheses have attracted much attention from synthetic organic chemists .
  • Method : The specific methods of application or experimental procedures vary depending on the target natural product. However, the key step often involves the installation of the benzofuran ring during the total synthesis .
  • Results : The results include the successful synthesis of various natural products containing benzofuran rings .

Anticancer Agents

  • Field : Medicinal Chemistry
  • Application : “2,3-Dihydro-1-benzofuran-2-carbonyl chloride” is used as a starting material in the synthesis of (dihydro)benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, which have shown significant anticancer activities .
  • Method : The specific methods of application or experimental procedures involve the synthesis of (dihydro)benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives .
  • Results : The results include the development of promising compounds with target therapy potentials and little side effects . For example, some substituted benzofurans have dramatic anticancer activities .

Anti-Hepatitis C Virus Agents

  • Field : Antiviral Research
  • Application : The compound is used in the synthesis of novel macrocyclic benzofuran compounds that have shown anti-hepatitis C virus activity .
  • Method : The specific methods of application or experimental procedures involve the synthesis of novel macrocyclic benzofuran compounds .
  • Results : The results include the development of a potential therapeutic drug for hepatitis C disease .

Antibacterial Agents

  • Field : Antimicrobial Research
  • Application : Benzofuran compounds, including those derived from “2,3-Dihydro-1-benzofuran-2-carbonyl chloride”, have shown strong antibacterial activities .
  • Method : The specific methods of application or experimental procedures involve the synthesis of benzofuran derivatives .
  • Results : The results include the development of potential antibacterial agents .

Anti-Oxidative Agents

  • Field : Antioxidant Research
  • Application : Benzofuran compounds, including those derived from “2,3-Dihydro-1-benzofuran-2-carbonyl chloride”, have shown strong anti-oxidative activities .
  • Method : The specific methods of application or experimental procedures involve the synthesis of benzofuran derivatives .
  • Results : The results include the development of potential anti-oxidative agents .

Synthesis of Complex Benzofuran Derivatives

  • Field : Synthetic Organic Chemistry
  • Application : This compound is used in the synthesis of complex benzofuran derivatives . These derivatives have potential applications in many aspects, making them potential natural drug lead compounds .
  • Method : The specific methods of application or experimental procedures involve unique free radical cyclization cascades and proton quantum tunneling .
  • Results : The results include the successful synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Safety And Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2,3-Dihydro-1-benzofuran-2-carbonyl chloride are not available, benzofuran derivatives are being explored for their potential in developing effective and low-toxic antifungal drugs . Some substituted benzofurans have shown significant anticancer activities, suggesting potential future directions in cancer therapy .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVPHVMVWZKULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383665
Record name 2,3-dihydro-1-benzofuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1-benzofuran-2-carbonyl chloride

CAS RN

27347-32-6
Record name 2,3-dihydro-1-benzofuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-benzofuran-2-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.